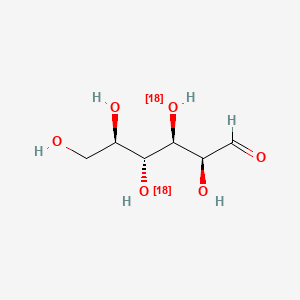

D-Altrose-18O2

描述

D-Altrose-18O2 is an isotopically labeled derivative of D-altrose, a rare aldohexose sugar. Its structure features two oxygen-18 isotopes, typically incorporated at specific hydroxyl groups to enable precise tracking in metabolic or enzymatic studies. This compound is synthesized via oxygen-18 labeling techniques, such as acid-catalyzed exchange in H218O or enzymatic methods, achieving high isotopic enrichment (>98%) . Key applications include:

- Isotopic Tracer Studies: Monitoring carbohydrate metabolism pathways.

- Structural Analysis: Resolving stereochemical ambiguities via NMR or mass spectrometry.

- Enzyme Kinetics: Probing oxygen-dependent catalytic mechanisms in glycosidases or oxidoreductases.

属性

分子式 |

C6H12O6 |

|---|---|

分子量 |

184.16 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i11+2,12+2 |

InChI 键 |

GZCGUPFRVQAUEE-JUUBORIYSA-N |

手性 SMILES |

C([C@H]([C@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O |

规范 SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

D-阿洛糖-18O2 可以通过化学和酶促方法合成。 化学上,它可以从 D-核糖通过氰醇反应制备,然后进行还原和纯化步骤 . 酶促方法涉及使用特定的酶,例如 L-鼠李糖异构酶、核糖-5-磷酸异构酶和半乳糖-6-磷酸异构酶,将 D- psicose 转换为 D- 阿洛糖,然后可以用 18O 标记 .

工业生产方法

由于其稀有性和合成复杂性,D-阿洛糖-18O2 的工业生产具有挑战性。 酶促方法更适合大规模生产,因为与化学方法相比,它们具有更高的产量和更少的杂质 . 优化底物浓度、酶单位、反应时间、pH 值和温度等参数对于高效生产至关重要 .

化学反应分析

反应类型

D-阿洛糖-18O2 经历各种化学反应,包括氧化、还原和取代。这些反应对于针对特定研究应用对化合物进行修饰至关重要。

常见试剂和条件

氧化: 常见的氧化剂包括硝酸和高锰酸钾。

还原: 通常使用硼氢化钠和氢气在催化剂存在下。

取代: 卤化反应通常使用诸如亚硫酰氯或三溴化磷之类的试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以产生醛糖酸,而还原可以产生醛糖醇 .

科学研究应用

D-阿洛糖-18O2 在科学研究中具有广泛的应用:

化学: 用作合成其他稀有糖的前体以及分析方法中的标准物质。

生物学: 由于其 18O 标记,研究其对细胞代谢的影响以及作为代谢研究中的示踪剂.

作用机制

D-阿洛糖-18O2 的作用机制涉及它与各种分子靶点和途径的相互作用。 例如,它在线粒体中与 D-葡萄糖竞争,抑制活性氧 (ROS) 的形成,从而表现出抗氧化特性 . 此外,它可以通过影响细胞因子产生和信号通路来调节免疫反应 .

相似化合物的比较

Structural and Functional Analogues

D-Altrose-18O2 is compared below with isotopically labeled and unlabeled analogues:

Key Observations :

- Isotopic Stability : D-Altrose-18O2 exhibits superior isotopic retention (>95% over 72 hours in neutral buffer) compared to D-Glucose-18O2 (~85% under similar conditions) due to reduced epimerization .

- Synthetic Efficiency : Labeling at equatorial hydroxyl groups (e.g., C2/C3 in D-altrose) achieves higher yields than axial positions (e.g., C1/C6 in glucose), as equatorial sites favor H218O exchange .

Methodological Comparisons

Challenges :

Stability and Analytical Data

| Parameter | D-Altrose-18O2 | D-Glucose-18O2 |

|---|---|---|

| NMR δ (1H) | 5.42 ppm (C2-OH) | 5.18 ppm (C1-OH) |

| HRMS (m/z) | 196.1385 [M+H]+ | 196.1385 [M+H]+ |

| Thermal Degradation | Stable up to 150°C | Degrades above 130°C |

Notable Differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。